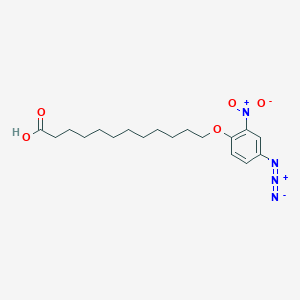
12-(4-Azido-2-nitrophenoxy)dodecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-(4-Azido-2-nitrophenoxy)dodecanoic acid is a synthetic organic compound characterized by the presence of an azido group and a nitrophenoxy group attached to a dodecanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 12-(4-Azido-2-nitrophenoxy)dodecanoic acid typically involves a multi-step process. One common method starts with the nitration of 4-phenoxydodecanoic acid to introduce the nitro group. This is followed by the azidation of the nitro compound to replace a suitable leaving group with an azido group. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired transformations.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields, ensuring the purity of the final product, and implementing safety measures to handle the reactive azido group.
Analyse Des Réactions Chimiques
Types of Reactions
12-(4-Azido-2-nitrophenoxy)dodecanoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming new compounds by replacing the azido group with other nucleophiles.
Oxidation: The phenoxy group can be oxidized under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium azide, organic solvents.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: 12-(4-Amino-2-nitrophenoxy)dodecanoic acid.
Substitution: Various substituted phenoxy-dodecanoic acids.
Oxidation: Oxidized phenoxy-dodecanoic acids.
Applications De Recherche Scientifique
12-(4-Azido-2-nitrophenoxy)dodecanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Employed in bioconjugation techniques to label biomolecules with azido groups for imaging and tracking.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.
Industry: Utilized in the development of new materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 12-(4-Azido-2-nitrophenoxy)dodecanoic acid involves its ability to undergo click chemistry reactions, particularly the azide-alkyne cycloaddition. This reaction allows the compound to form stable triazole linkages with alkyne-containing molecules. The molecular targets and pathways involved depend on the specific application, such as targeting biomolecules in biological systems or forming new materials in industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 12-(4-Nitrophenoxy)dodecanoic acid
- 12-(4-Amino-2-nitrophenoxy)dodecanoic acid
- 12-(4-Azidophenoxy)dodecanoic acid
Uniqueness
12-(4-Azido-2-nitrophenoxy)dodecanoic acid is unique due to the presence of both azido and nitro groups, which confer distinct reactivity and versatility in chemical synthesis. The azido group enables click chemistry applications, while the nitro group allows for further functionalization through reduction or substitution reactions. This combination of functional groups makes it a valuable compound for diverse scientific research applications.
Propriétés
Numéro CAS |
105968-86-3 |
|---|---|
Formule moléculaire |
C18H26N4O5 |
Poids moléculaire |
378.4 g/mol |
Nom IUPAC |
12-(4-azido-2-nitrophenoxy)dodecanoic acid |
InChI |
InChI=1S/C18H26N4O5/c19-21-20-15-11-12-17(16(14-15)22(25)26)27-13-9-7-5-3-1-2-4-6-8-10-18(23)24/h11-12,14H,1-10,13H2,(H,23,24) |
Clé InChI |
UHBBYBXCGSKNQB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])OCCCCCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


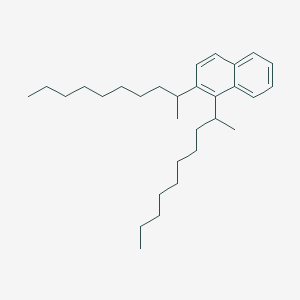
![1,2,4-triazolo[4,3-a]pyrimidin-5(8H)-one, 7,8-dimethyl-3-(methylthio)-](/img/structure/B14322370.png)
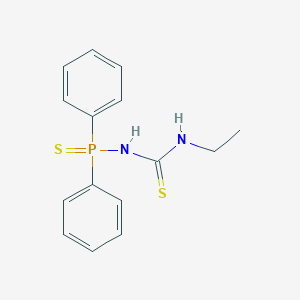
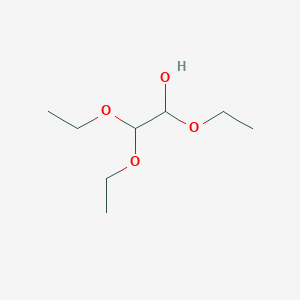

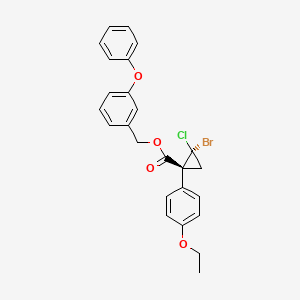
![4-{[5-(Diethylamino)pentyl]oxy}-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14322406.png)
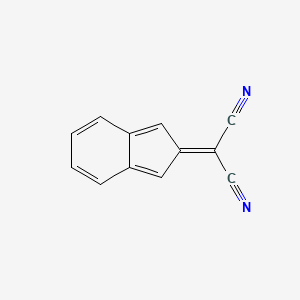
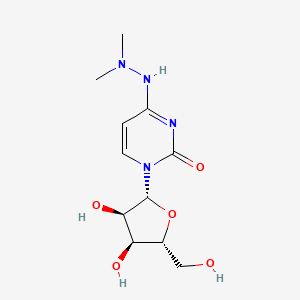
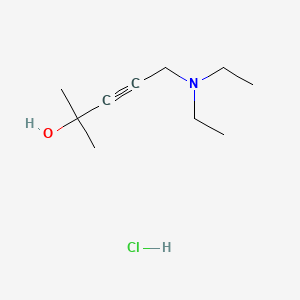
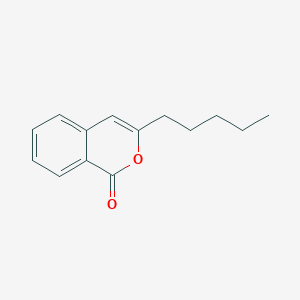
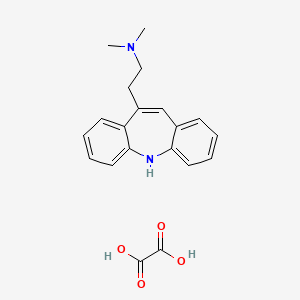
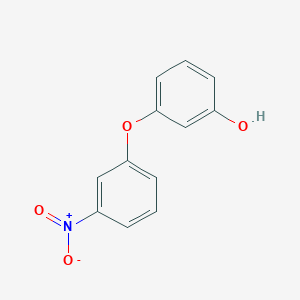
![1,2,3,4-Tetrahydrodibenzo[a,j]acridin-1-ol](/img/structure/B14322449.png)
